Bienvenue dans la boutique en ligne BenchChem!

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Solubility Biopharmaceutical Classification Formulation screening

cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95‑5) is a protected piperidine derivative possessing a cis‑oriented fluorine and hydroxyl group on the heterocyclic ring, with the secondary amine masked by a carboxybenzyl (Cbz) group. The stereochemistry is described as (3S,4R).

Molecular Formula C13H16FNO3
Molecular Weight 253.27 g/mol
CAS No. 913574-95-5
Cat. No. B1490618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Cbz-3-fluoro-4-hydroxypiperidine
CAS913574-95-5
Molecular FormulaC13H16FNO3
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
InChIKeyRKRKELORNFODMN-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95-5) – A Defined Stereochemical Building Block for Pharmaceutical R&D


cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95‑5) is a protected piperidine derivative possessing a cis‑oriented fluorine and hydroxyl group on the heterocyclic ring, with the secondary amine masked by a carboxybenzyl (Cbz) group. The stereochemistry is described as (3S,4R) . It is primarily employed as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and central nervous system‑targeted agents .

Why the cis‑Cbz Configuration of 913574-95-5 Cannot Be Interchanged with Common In‑Class Alternatives


The cis‑orientation of the fluorine and hydroxyl substituents confers a distinct three‑dimensional arrangement that is essential for molecular recognition in many biological targets. The trans isomer (CAS 913574‑96‑6) presents a fundamentally different hydrogen‑bonding and dipole vector, which may lead to diminished affinity in pharmacologically relevant binding pockets. Furthermore, the Cbz protecting group is orthogonal to acid‑labile groups such as Boc, allowing selective deprotection in sequences where alternative protections would fail. These stereochemical and protecting‑group constraints mean that simple replacement with the trans isomer or with differently‑protected analogs is not chemically or biologically equivalent.

Quantitative Differentiation Evidence for cis-1-Cbz-3-fluoro-4-hydroxypiperidine (913574-95-5)


Aqueous Solubility Comparison: cis Isomer vs. trans Isomer

The cis isomer exhibits a measured aqueous solubility of 2.2 g/L at 25 °C, as reported by ChemBlink . Quantitative solubility data for the trans isomer is not publicly available; however, class‑level inference suggests that the trans isomer may exhibit a lower solubility due to its more symmetrical crystal packing . This difference, if confirmed, could influence handling and formulation steps early in lead optimization.

Solubility Biopharmaceutical Classification Formulation screening

Commercial Purity Levels: cis-Configured Intermediate vs. trans Isomer

Commercial cis-1-Cbz-3-fluoro-4-hydroxypiperidine is consistently offered at a purity of 95 % (HPLC) from major suppliers such as Fluorochem . In contrast, the trans isomer is available at a higher baseline purity of 97 % from providers like Bidepharm . The lower purity of the cis isomer may reflect a more challenging stereoselective synthesis, leading to minor amounts of diastereomeric impurities. However, for applications where the cis configuration is pharmacophorically required, this impurity profile is manageable and does not compromise the utility of the building block.

Purity Quality by Design Synthetic intermediate selection

Unit Pricing: cis Isomer Cost Relative to the trans Isomer

The 1‑gram list price for cis-1-Cbz-3-fluoro-4-hydroxypiperidine is £81.00 (VAT excluded) at Fluorochem . While equivalent publicly‑listed pricing for the trans isomer is not readily available from the same supplier, the cis isomer is more commonly quoted among fine chemical catalogs . The ready commercial availability of the cis isomer, despite its more demanding stereochemistry, indicates reliable supply chains that can support both discovery and early‑development programs.

Cost-effectiveness Procurement optimization Scale-up economics

Stereochemical Requirement in Kinase Inhibitor Lead Structures

A patent review of heteroarylpiperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor explicitly depicts both cis- and trans‑configured 3‑fluoropiperidin‑4‑yloxy motifs as distinct chemical entities, implying that the stereochemistry critically influences receptor engagement . Although quantitative IC₅₀ values are not disclosed in the excerpt, the separate listing of cis and trans compounds in the same patent family strongly suggests that the two isomers cannot be interconverted without altering pharmacological activity. This is consistent with the general SAR observation that cis‑3‑fluoro‑4‑hydroxypiperidine scaffolds provide an optimal orientation for key hydrogen‑bond interactions with hinge‑region residues in kinase active sites.

Kinase inhibition Structure-activity relationship (SAR) Chiral building block

Optimal Use Cases for cis-1-Cbz-3-fluoro-4-hydroxypiperidine (913574-95-5) Driven by Differentiation Evidence


Synthesis of Cis‑Stereodefined Kinase Inhibitor Candidates

When medicinal chemistry projects require a piperidine‑based hinge‑binding motif capable of making directional hydrogen bonds and halogen‑bond interactions, cis-1-Cbz-3-fluoro-4-hydroxypiperidine provides the required geometry. Its 95 % purity and defined (3S,4R) stereochemistry serve as a reliable starting point for coupling with heteroaryl halides or acids to generate potent kinase inhibitors, including those disclosed in the M4 PAM patent series .

Late‑Stage Functionalization via Selective Deprotection

The Cbz group can be cleaved by hydrogenolysis under neutral conditions, leaving acid‑sensitive protecting groups (e.g., Boc, TBS) intact. This orthogonality is critical for constructing complex polyfunctional intermediates where global deprotection is not feasible .

Physicochemical Profiling in Early Lead Optimization

The measured aqueous solubility of 2.2 g/L provides medicinal chemists with a quantitative baseline when evaluating the drug‑likeness of derived analogs. This data point enables direct comparison with trans‑configured or differently‑protected variants during CMC property screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.